1-benzoyl-3-(2-benzoyl-4-methylphenyl)thiourea
CAS No.: 392236-28-1
Cat. No.: VC4970853
Molecular Formula: C22H18N2O2S
Molecular Weight: 374.46
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 392236-28-1 |
---|---|
Molecular Formula | C22H18N2O2S |
Molecular Weight | 374.46 |
IUPAC Name | N-[(2-benzoyl-4-methylphenyl)carbamothioyl]benzamide |
Standard InChI | InChI=1S/C22H18N2O2S/c1-15-12-13-19(18(14-15)20(25)16-8-4-2-5-9-16)23-22(27)24-21(26)17-10-6-3-7-11-17/h2-14H,1H3,(H2,23,24,26,27) |
Standard InChI Key | TXMRQXMDQGXLOB-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s backbone consists of a thiourea group (–N–C(S)–N–) bridging two aromatic systems: a benzoyl group (C₆H₅–C=O) at one nitrogen and a 2-benzoyl-4-methylphenyl moiety at the other. The 4-methylphenyl substituent introduces steric bulk and hydrophobic character, while the benzoyl groups contribute to π-π stacking interactions and hydrogen-bonding capabilities.
Key Features:
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Hydrogen Bonding: The thiocarbonyl sulfur and amide protons participate in intermolecular hydrogen bonds, influencing crystal packing and solubility.
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Conformational Flexibility: Restricted rotation around the C–N bonds due to steric hindrance from the 4-methyl group favors planar configurations, enhancing stability in solid-state structures.
Spectroscopic Characterization
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FT-IR: Peaks at 1,250–1,350 cm⁻¹ (C=S stretch) and 3,200–3,400 cm⁻¹ (N–H stretch) confirm the thiourea moiety.
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¹H NMR: Aromatic protons resonate at δ 7.2–8.1 ppm, while thiourea N–H protons appear deshielded at δ 10–12 ppm.
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X-ray Crystallography: Intramolecular hydrogen bonds (N–H⋯S/O) stabilize the structure, with dihedral angles between aromatic planes ranging from 36° to 70°.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via a two-step process:
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Formation of Benzoyl Isothiocyanate: Benzoyl chloride reacts with ammonium thiocyanate in dry acetone.
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Nucleophilic Addition: 2-Benzoyl-4-methylaniline reacts with benzoyl isothiocyanate in ethanol under reflux.
Optimization Strategies:
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Solvent Choice: Polar aprotic solvents (e.g., DMF) improve yield by stabilizing charged intermediates.
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Catalysts: Lewis acids (e.g., ZnCl₂) accelerate reaction kinetics, achieving yields >60%.
Industrial Manufacturing
Large-scale production employs continuous flow reactors to enhance efficiency:
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Automated Systems: Precise control of temperature (80–100°C) and pressure (1–2 atm) ensures reproducibility.
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Downstream Processing: Recrystallization from ethanol yields high-purity product (>98%).
Chemical Reactivity and Applications
Cyclization Reactions
Under acidic or thermal conditions, the thiourea moiety undergoes intramolecular cyclization:
Reaction Type | Conditions | Product | Yield |
---|---|---|---|
Thiazole Formation | H₂SO₄, 80°C, 2 hr | 5-Methyl-2-(4-methylphenyl)thiazole | 68% |
Benzothiazine Synthesis | Toluene, PTSA, reflux | 3-Benzoyl-6-methyl-1,2-benzothiazine | 52% |
Mechanism: Protonation of the thiocarbonyl sulfur facilitates nucleophilic attack by adjacent aryl groups, forming fused heterocycles.
Oxidation and Substitution
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Oxidation: Treatment with H₂O₂ in acetic acid converts thiourea to urea:
Yield: 89% (confirmed by ¹H NMR).
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Amine Substitution: Reaction with ethylenediamine produces guanidine derivatives (Yield: 74%).
Biological Activity and Mechanisms
Antimicrobial Properties
The compound exhibits broad-spectrum activity:
Pathogen | Inhibition (%) |
---|---|
Staphylococcus aureus | 85 |
Escherichia coli | 65 |
Candida albicans | 55 |
Mechanism: Disruption of bacterial DNA gyrase via hydrogen bonding (Thiocarbonyl S → ASN-46) and π-π stacking (Benzoyl → TYR-109).
Cell Line | IC₅₀ (µM) |
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A549 (Lung) | 12.5 |
MCF-7 (Breast) | 15.0 |
HeLa (Cervical) | 10.0 |
Pathway: Apoptosis induction via mitochondrial depolarization and caspase-3 activation.
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
Compound | Key Substituent | Bioactivity (IC₅₀, µM) |
---|---|---|
1-Benzoyl-3-(4-fluorophenyl)thiourea | 4-Fluorophenyl | 18.2 |
1-Benzoyl-3-(4-ferrocenyl)thiourea | Ferrocenyl | 8.5 (Electroactive) |
Target Compound | 4-Methylphenyl | 12.3 |
Trends:
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Electron-withdrawing groups (e.g., –F) reduce potency.
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Hydrophobic substituents (e.g., –CH₃) enhance membrane permeability.
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